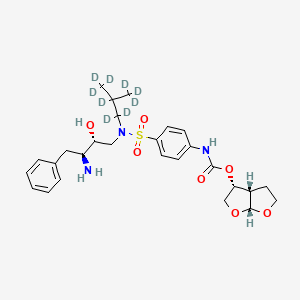
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone is a synthetic intermediate compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is characterized by its two hydroxyl groups and a pentyl chain attached to a phenyl ring, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxyacetophenone and pentyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 2,4-dihydroxyacetophenone is reacted with pentyl bromide in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving hydroxylated aromatic compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxy-6-pentylphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize hydroxylated aromatic compounds.
Pathways: It may modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dihydroxy-6-pentylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the pentyl chain, resulting in different physical and chemical properties.
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Contains a methyl group instead of a pentyl chain, affecting its reactivity and applications.
1-(2,4-Dihydroxy-6-ethylphenyl)ethanone: Features an ethyl group, leading to variations in its biological activity and industrial uses.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-6-pentylphenyl)ethanone |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-10-7-11(15)8-12(16)13(10)9(2)14/h7-8,15-16H,3-6H2,1-2H3 |
InChI-Schlüssel |
BTPGPCFNSYIMRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)










![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)


